3-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide
Description
3-Chloro-4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is a heterocyclic sulfonamide derivative characterized by a pyrazolo[1,5-a]pyridine core linked to a substituted benzene ring via a sulfonamide bridge. The compound features a chloro substituent at position 3 and a fluoro substituent at position 4 on the benzene ring.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-pyrazolo[1,5-a]pyridin-5-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFN3O2S/c14-12-8-11(1-2-13(12)15)21(19,20)17-9-4-6-18-10(7-9)3-5-16-18/h1-8,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHRTSYRULRSMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NC2=CC3=CC=NN3C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[1,5-a]pyridine core, which can be synthesized through cyclization reactions involving appropriate precursors such as aminopyrazoles and β-diketones . The final step involves the sulfonation of the aromatic ring using sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonamide group.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Halogenation: N-chlorosuccinimide (NCS) for chlorination and Selectfluor for fluorination.
Sulfonation: Sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Coupling: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and boronic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro or fluoro substituents .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyridine, including 3-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide, exhibit significant inhibitory effects on various cancer cell lines. These compounds have been identified as potential AXL and c-MET kinase inhibitors, which are crucial targets in cancer therapy due to their roles in cell proliferation and survival pathways . Inhibiting these kinases may lead to reduced tumor growth and improved patient outcomes.
Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. Studies have demonstrated that pyrazolo[1,5-a]pyridine derivatives can modulate inflammatory pathways, suggesting their potential use in treating conditions characterized by chronic inflammation .
Chemical Biology
Biological Target Interaction Studies
this compound serves as a valuable probe for studying biological interactions. Its unique structure allows researchers to investigate its binding affinity to various enzymes and receptors. This can provide insights into the mechanisms of action of related compounds and their therapeutic applications .
Fluorescent Probes
The compound's structural characteristics make it suitable for use as a fluorescent probe in biological studies. Pyrazolo[1,5-a]pyridine derivatives have been utilized in the development of chemosensors and fluorescent markers for imaging cellular processes . These applications are particularly relevant in cancer research, where tracking cellular dynamics can inform treatment strategies.
Material Science
Development of New Materials
The unique properties of this compound extend to material science. The compound's ability to form stable complexes with metals or other materials can lead to the development of novel materials with specific electronic or optical properties. This aspect is being explored for applications in organic electronics and photonics .
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking their activity . The presence of the chloro and fluoro groups can enhance the compound’s binding affinity and specificity for its targets . Additionally, the sulfonamide group can participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity is influenced by its pyrazolo[1,5-a]pyridine core and substituents. Below is a comparative analysis of structurally related derivatives:
Table 2: Activity Comparison of Pyrazolo-Fused Heterocycles
Key Findings:
- Anticancer Potential: The target compound’s pyrazolo[1,5-a]pyridine core aligns with CDK and PARG inhibitors, which disrupt cell cycle progression or DNA repair in cancers .
- Antimicrobial Activity : Pyrazolo[1,5-a]pyrimidines with sulfonamide groups (e.g., from sulfathiazole) show broad-spectrum activity, suggesting the target compound may share this trait .
- Substituent-Driven Selectivity: The 4-aminomethyl group in CDK inhibitors () enhances kinase binding, whereas halogenation in the target compound may favor solubility and target engagement .
Biological Activity
3-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is a synthetic compound notable for its complex structure and potential biological applications. This article explores its biological activity, focusing on its mechanism of action, pharmacokinetics, and therapeutic potential, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the molecular formula C13H9ClFN3O2S, featuring a pyrazolo[1,5-a]pyridine core with chloro, fluoro, and sulfonamide functional groups. The unique combination of these groups contributes to its biological activity.
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . It acts as a positive allosteric modulator (PAM) , enhancing the kinase's activity. This modulation affects the cell cycle regulation pathway , leading to altered cellular proliferation and apoptosis in certain cancer cell lines.
Pharmacokinetics
In preclinical studies, the compound demonstrated favorable pharmacokinetic properties across multiple species. It exhibited good absorption and distribution characteristics, with metabolic stability that supports its potential use in therapeutic applications.
Anticancer Activity
Research indicates that this compound exhibits cytotoxicity against various cancer cell lines . Its effectiveness was evaluated in vitro against several types of cancer cells, including breast (MDA-MB-231), lung (A549), and liver (HepG2) cancer cells. The compound showed significant inhibition of cell growth with IC50 values comparable to established chemotherapeutics .
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has been investigated for anti-inflammatory activity. Studies have shown that related pyrazolo derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), suggesting potential applications in treating inflammatory diseases .
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
Table 2: Comparison of Anti-inflammatory Activity of Pyrazolo Derivatives
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Reference |
|---|---|---|---|
| Compound A | 75 | 85 | |
| Compound B | 60 | 78 | |
| Compound C | 50 | 65 |
Case Studies
Recent studies have highlighted the potential of pyrazolo derivatives in drug design:
- Study on Mycobacterial Inhibition : A series of pyrazolo derivatives were synthesized and tested against Mycobacterium tuberculosis. Some compounds exhibited potent growth inhibition with low toxicity profiles, indicating a promising avenue for tuberculosis treatment .
- Anti-inflammatory Research : In a carrageenan-induced rat paw edema model, pyrazolo derivatives showed significant anti-inflammatory effects with minimal gastrointestinal side effects, supporting their therapeutic use in inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing pyrazolo[1,5-a]pyridine-based sulfonamide derivatives like 3-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide?
- Methodology : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrazolo[1,5-a]pyridine core via cyclization of 5-aminopyrazole precursors with acetylenic esters or diketones under acidic or catalytic conditions (e.g., KHSO₄ in aqueous media with ultrasound irradiation) .
- Step 2 : Introduction of the sulfonamide group via nucleophilic substitution using chlorinated/fluorinated benzenesulfonyl chlorides .
- Step 3 : Purification via column chromatography and structural validation using ¹H/¹³C NMR, IR, and mass spectrometry .
- Critical Note : Regioselectivity during cyclization must be controlled using catalysts (e.g., acetic acid or Lewis acids) to avoid byproducts .
Q. How is the structural integrity of this compound confirmed in academic research?
- Methodology :
- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between sulfonamide NH and fluorine atoms) .
- Spectroscopic techniques :
- ¹H NMR : Distinct signals for pyrazole protons (δ 6.5–8.5 ppm) and sulfonamide NH (δ ~10 ppm) .
- Mass spectrometry : Molecular ion peaks matching the exact mass (e.g., 367.06 g/mol for related derivatives) .
- Thermal analysis : TGA/DSC to assess stability (decomposition >200°C common for sulfonamides) .
Q. What preliminary biological screening approaches are used for this compound?
- Methodology :
- Antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
- Enzyme inhibition : Fluorometric assays for kinase or PARG (poly-ADP-ribose glycohydrolase) inhibition, with IC₅₀ calculations .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to gauge selectivity indices .
Advanced Research Questions
Q. How can synthetic regioselectivity challenges be addressed in pyrazolo[1,5-a]pyridine derivatives?
- Methodology :
- Catalyst optimization : Use of acetic acid or ultrasound irradiation enhances regioselectivity in cyclization steps .
- Computational modeling : DFT calculations predict transition states to guide substituent placement (e.g., chloro/fluoro groups at C3/C4 of benzene) .
- Protecting groups : Temporary protection of sulfonamide NH during harsh reactions prevents undesired side reactions .
Q. How do researchers resolve contradictions in biological activity data across studies?
- Case Study : A compound may show strong in vitro PARG inhibition but weak cytotoxicity.
- Hypothesis testing :
- Check cell permeability via logP calculations (target ~3.0 for optimal membrane penetration) .
- Validate target engagement using cellular thermal shift assays (CETSA) .
- Structural analogs : Compare with derivatives bearing trifluoromethyl or cyclopropyl groups to identify pharmacophore requirements .
- Data normalization : Use standardized protocols (e.g., CLSI guidelines for antimicrobial tests) to minimize inter-lab variability .
Q. What strategies are employed to improve metabolic stability of this sulfonamide derivative?
- Methodology :
- Isotope labeling : ¹⁴C or ³H tags track metabolic pathways in hepatocyte models .
- Prodrug design : Mask sulfonamide NH with acetyl or PEG groups to reduce first-pass metabolism .
- SAR studies : Introduce electron-withdrawing groups (e.g., fluorine) to slow oxidative degradation .
Q. How is the compound’s selectivity for PARG over related enzymes (e.g., PARP1) validated?
- Methodology :
- Kinase profiling : Screen against a panel of 50+ kinases using competitive binding assays (e.g., Eurofins KinaseProfiler) .
- Crystal structures : Resolve binding modes; sulfonamide oxygen often forms hydrogen bonds with PARG’s catalytic residues (absent in PARP1) .
- Gene knockout models : CRISPR-Cas9 PARG-null cells confirm on-target effects .
Tables of Key Data
Table 1 : Representative Biological Activities of Pyrazolo[1,5-a]Pyridine Sulfonamides
Table 2 : Physicochemical Properties (Calculated)
| Parameter | Value |
|---|---|
| LogP | 3.2 |
| Hydrogen bond acceptors | 5 |
| Topological polar surface area | 86.4 Ų |
| Solubility (pH 7.4) | 12 µg/mL |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
